molecular formula C31H62O4 B1581626 2,3-Dihydroxypropyl octacosanoate CAS No. 71035-02-4

2,3-Dihydroxypropyl octacosanoate

Cat. No. B1581626
CAS RN: 71035-02-4
M. Wt: 498.8 g/mol
InChI Key: BQMPZRKQANYIQU-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl octacosanoate, also known as DHPO, is a fatty acid ester derived from octacosanol and 2,3-dihydroxypropionic acid. It has a molecular formula of C31H62O4 .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypropyl octacosanoate consists of 31 carbon atoms, 62 hydrogen atoms, and 4 oxygen atoms . Unfortunately, the specific structural details are not provided in the available resources.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2,3-Dihydroxypropyl octacosanoate. It was found in the n-hexane extract from the dried stem bark of Cassia grandis along with other compounds .

Scientific Research Applications

Tissue Engineering Applications

Polyhydroxyalkanoates (PHAs), including materials similar to 2,3-dihydroxypropyl octacosanoate, are utilized extensively in tissue engineering. They serve as biodegradable polymers for fabricating biomedical applications such as sutures, cardiovascular patches, wound dressings, and tissue engineering scaffolds. Efforts have been made to create composites with inorganic phases to improve mechanical properties, degradation rates, and bioactivity. These composites are applied in tissue engineering scaffolds to optimize microstructure and properties for improved outcomes (Misra et al., 2006).

Polyhydroxyalkanoates in Medical Devices

The application of PHAs, closely related to 2,3-dihydroxypropyl octacosanoate, in conventional medical devices and tissue engineering is noteworthy. They are used to develop devices including cardiovascular patches, orthopedic pins, stents, guided tissue repair/regeneration devices, and bone marrow scaffolds. Their composition allows for desirable mechanical properties, biocompatibility, and degradation times under specific physiological conditions (Chen & Wu, 2005).

Enhancing Crystallization of Thermoplastic Polyurethanes

Sodium octacosanoate, a component related to 2,3-dihydroxypropyl octacosanoate, is used as a nucleating agent in polyurethane formulations. It enhances the crystallization of thermoplastic polyurethanes, increasing the temperature and rate of crystallization. This modification improves the material properties for various applications (Freitag et al., 2011).

Coarse-Grained Model for Monoolein

Monoolein, chemically similar to 2,3-dihydroxypropyl octacosanoate, has applications in food, pharmaceutical, and cosmetic industries. The coarse-grained model of monoolein helps in understanding its lipid bilayer phase at the mesoscale. This model aids in simulating various phases of monoolein, crucial for its diverse applications (Kim et al., 2009).

Discovery in Cassia Grandis

2,3-Dihydroxypropyl octacosanoate has been identified in the stem bark of Cassia grandis. Its structural elucidation expands the understanding of natural fatty acid derivatives and their potential applications in various fields (Ngo et al., 2020).

Corrosion Inhibition

2,3-Dihydroxypropyl-sulfanyl derivatives, related to 2,3-dihydroxypropyl octacosanoate, show potential as corrosion inhibitors for carbon steel in acidic media. Quantum chemical calculations and molecular dynamics simulations have been conducted to understand their anti-corrosion properties (Oyebamiji & Adeleke, 2018).

properties

IUPAC Name

2,3-dihydroxypropyl octacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMPZRKQANYIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312238
Record name 2,3-dihydroxypropyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl octacosanoate

CAS RN

71035-02-4
Record name NSC251697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydroxypropyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 g montanic acid (Hoechst-Wachs S), 97 g glycerol (5% excess) and 0.5 g tin powder were reacted as in Example 1. A yellow, brown-tinged hard wax having a dropping point of 84.2° C. was obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
QL Ngo, NM Phan, TP Nguyen - Chemistry of Natural Compounds, 2020 - Springer
For the first time, the n-hexane extract from the dried stem bark of Cassia grandis Lf was investigated, and one new fatty acid derivative, named casgraester A (1), was obtained, together …
Number of citations: 6 link.springer.com
JC del Río, P Prinsen, A Gutiérrez - Journal of Cereal Science, 2013 - Elsevier
Brewer's spent grain (BSG) is an important by-product from the brewing process produced in high amounts worldwide. BSG is rich in carbohydrates, lignin, proteins and lipids. In this …
Number of citations: 104 www.sciencedirect.com
GM Kuigoua, SF Kouam, BT Ngadjui, B Schulz… - Planta …, 2010 - thieme-connect.com
Four new iridoids viz., plumeridoids A (1), B (2), and C (3) and epiplumeridoid C (4) were isolated from the stem bark of Plumeria rubra Linn. together with twenty-four known compounds …
Number of citations: 49 www.thieme-connect.com
V Ebessa, GLM Tiani, J Tchamgoue, SF Kouam… - Phytochemistry …, 2018 - Elsevier
Two alchornoic acid derivatives, deepoxyalchornoic acid (1) and bisalchornoicester (2), together with six known compounds, alchornoic acid (3), gallic acid, 4-O-methylgallic acid, …
Number of citations: 3 www.sciencedirect.com
P Prinsen, A Gutiérrez, CB Faulds… - Journal of agricultural …, 2014 - ACS Publications
Wheat bran, the major side-stream generated in the milling of wheat grains in the production of white flour, contains significant quantities of carbohydrate and proteins. While not …
Number of citations: 54 pubs.acs.org
JC Río Andrade, P Prinsen, A Gutiérrez Suárez - 2013 - digital.csic.es
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci Page 1 This article appeared in a journal published by …
Number of citations: 2 digital.csic.es
JC del Río, P Prinsen, A Gutiérrez - Journal of agricultural and …, 2013 - ACS Publications
The chemical composition of the lipids in wheat straw was studied in detail by gas chromatography and mass spectrometry. Important discrepancies with the data reported in previous …
Number of citations: 37 pubs.acs.org
P Prinsen, A Gutiérrez, JC del Río - Journal of agricultural and …, 2012 - ACS Publications
The composition of lipophilic extractives in the cortex and pith of elephant grass ( Pennisetum purpureum Schumach.) stems was thoroughly studied by gas chromatography–mass …
Number of citations: 41 pubs.acs.org
P Prinsen, A Gutiérrez, J Rencoret, L Nieto… - Industrial Crops and …, 2012 - Elsevier
The morphological and chemical characteristics of the woods from several eucalypt hybrids from the Brazilian Genolyptus program were studied. The hybrids selected for this study …
Number of citations: 45 www.sciencedirect.com
PD Toukam, MF Tagatsing, LRT Yamthe, G Baishya… - Phytochemistry …, 2018 - Elsevier
The phytochemical study of the stem bark of Pterocarpus erinaceus led to the isolation of a new saponin (1) and a new benzofuran isoflavonoid (2) along with seven known compounds …
Number of citations: 14 www.sciencedirect.com

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